![molecular formula C17H25N3O3S B3004776 N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941888-16-0](/img/structure/B3004776.png)
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound “N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule. It contains a cyclopentyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a hydroxypropyl group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a three-dimensional structure due to the presence of the cyclopentyl and tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group (-CONH2) is typically reactive towards both acids and bases, and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Oncology
Compounds similar to the one you’ve mentioned have been studied for their antitumor effects . For instance, derivatives of pyrimidine have shown inhibition of enzymes like dihydrofolate reductase (DHFR), which is a target for antitumor drugs .
Pharmacology
The pyrimidine derivatives have been explored for their potential as antitumor agents due to their ability to inhibit key proteins like Protein kinase B (PKB or Akt), which plays a significant role in cancer cell growth and survival .
Cell Proliferation Studies
These compounds have also been used in anti-proliferation screenings in vitro, utilizing cell lines such as HSC-T6 (Rat Hepatic Stellate Cell) to evaluate their effectiveness .
Microbiology
In microbiological research, certain pyrimidine analogs have shown promise as antimicrobial agents with low cytotoxicity, indicating potential applications in developing new antibiotics .
Cytotoxicity Profiling
Research into pyrazolo-pyrimidine derivatives has revealed significant cytotoxic activities against various cancer cell lines, suggesting that similar compounds could be used for cytotoxicity profiling in cancer research .
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-10-4-9-20-14-8-3-7-13(14)16(19-17(20)23)24-11-15(22)18-12-5-1-2-6-12/h12,21H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFFUJUATWXJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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